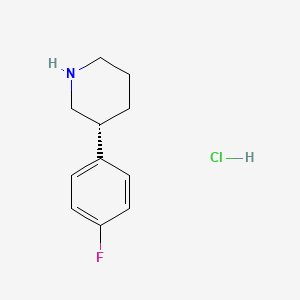

(3R)-3-(4-fluorophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality (3R)-3-(4-fluorophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(4-fluorophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1258940-02-1 |

|---|---|

Molecular Formula |

C11H15ClFN |

Molecular Weight |

215.69 g/mol |

IUPAC Name |

(3R)-3-(4-fluorophenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |

InChI Key |

DGGGTQAVNWSYAD-PPHPATTJSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)F.Cl |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of (3S,4R)-3-(Hydroxymethyl)-4-(4-fluorophenyl)piperidine Hydrochloride

A Note on Stereochemistry: This guide focuses on the chemical properties and stability of the (3S,4R) stereoisomer of 3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride. The initial topic specified the (3R) configuration. However, the vast majority of scientific literature documents the (3S,4R)-trans isomer, as it is a significant process-related impurity and degradation product of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. For the purpose of providing a comprehensive and well-referenced technical guide, this document will center on the well-characterized (3S,4R) isomer, which for clarity will be referred to as Compound I in this text.

Introduction

Compound I, with the chemical name (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride, is a key reference standard for chemists and drug development professionals working with Paroxetine. Its presence in the final drug product is strictly controlled by regulatory agencies, making a thorough understanding of its chemical properties and stability paramount for ensuring the quality, safety, and efficacy of Paroxetine-based therapeutics. This guide provides an in-depth analysis of Compound I, offering insights into its physicochemical characteristics, stability profile under various stress conditions, and a validated analytical methodology for its detection and quantification.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride | N/A |

| Molecular Formula | C₁₂H₁₇ClFNO | N/A |

| Molecular Weight | 246.72 g/mol | N/A |

| CAS Number | Not available for the hydrochloride salt. (Free base: 125224-43-3) | [1] |

| Appearance | White to off-white crystalline powder (for related compounds) | [2] |

| Melting Point | 138°C (for the free base, (3S,4R)-4-(4-Fluorophenyl)-piperidine-3-methanol) | |

| Solubility | Data for the hydrochloride salt is not available. The free base is slightly soluble in Chloroform, DMSO, and Methanol. | [1] |

| pKa | Predicted pKa for the free base is 14.93 ± 0.10. | [1] |

Note: The properties listed are for the free base or related compounds where data for the hydrochloride salt is unavailable. These values should be used as an estimation.

Stability Profile

The stability of Compound I is a critical consideration, particularly as it is a known degradation product of Paroxetine. Understanding the conditions that lead to its formation is essential for developing stable formulations and defining appropriate storage conditions.

Degradation Pathways

Forced degradation studies of Paroxetine have shown that Compound I is primarily formed under acidic and oxidative stress conditions.

-

Acidic Hydrolysis: In the presence of strong acids, the ether linkage in the Paroxetine molecule is susceptible to cleavage, yielding Compound I and sesamol.[2] Studies have shown significant degradation of Paroxetine when heated in 0.1M HCl.

-

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can also lead to the formation of Compound I.[2]

The degradation of Paroxetine to Compound I can be visualized as follows:

Caption: Degradation of Paroxetine to Compound I.

Storage and Handling

Given its susceptibility to formation under acidic and oxidative conditions, the following storage and handling precautions are recommended for both Paroxetine drug substance and any analytical standards of Compound I:

-

Storage: Store in a well-closed container, protected from light, at controlled room temperature.

-

Handling: Avoid contact with strong acids and oxidizing agents. Use in a well-ventilated area and wear appropriate personal protective equipment.

Analytical Methodology

The accurate and precise quantification of Compound I as an impurity in Paroxetine is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. The following is a representative HPLC method adapted from the United States Pharmacopeia (USP) and other literature for the analysis of Paroxetine and its related compounds.

Experimental Workflow

The general workflow for the analysis of Compound I in a Paroxetine sample is as follows:

Caption: HPLC analysis workflow for Compound I.

Step-by-Step HPLC Protocol

Objective: To separate and quantify (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine (Compound I) in a Paroxetine hydrochloride sample.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Paroxetine hydrochloride sample

-

(3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Diluent | A mixture of water and acetonitrile (e.g., 50:50 v/v) |

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine reference standard.

-

Dissolve in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh a suitable amount of the Paroxetine hydrochloride sample.

-

Dissolve in the diluent to obtain a known concentration (e.g., 10 mg/mL).

-

-

System Suitability:

-

Inject the standard solution multiple times (e.g., n=6).

-

The relative standard deviation (RSD) of the peak area for Compound I should be not more than 2.0%.

-

The tailing factor for the Compound I peak should be not more than 2.0.

-

-

Analysis:

-

Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

-

Calculation:

-

Calculate the percentage of Compound I in the Paroxetine hydrochloride sample using the following formula:

% Compound I = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_sample is the peak area of Compound I in the sample solution.

-

Area_standard is the peak area of Compound I in the standard solution.

-

Conc_standard is the concentration of the standard solution.

-

Conc_sample is the concentration of the sample solution.

-

Conclusion

A thorough understanding of the chemical properties and stability of (3S,4R)-3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride is essential for professionals in the pharmaceutical industry. This guide has provided a comprehensive overview of its physicochemical characteristics, its formation as a degradation product of Paroxetine under acidic and oxidative stress, and a detailed analytical method for its quantification. This knowledge is critical for ensuring the development of stable Paroxetine formulations and for maintaining compliance with regulatory standards for impurity control.

References

-

Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

-

Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link]

- USP-NF. (2021). Paroxetine Hydrochloride.

-

Waters Corporation. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Retrieved from [Link]

- Geetharam, Y., & Kumar, A. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 448-457.

-

Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]

-

iChemical. (n.d.). (3S,4R)-(-)-4-(4-Fluorophenyl)3-hydroxymethyl)-piperidine. Retrieved from [Link]

-

PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

Sources

Therapeutic applications of (3R)-3-(4-fluorophenyl)piperidine in drug discovery

An In-Depth Technical Guide to the Therapeutic Applications of (3R)-3-(4-fluorophenyl)piperidine in Drug Discovery

Introduction: The Privileged Scaffold of (3R)-3-(4-fluorophenyl)piperidine

In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with complex biological targets.[2] When substituted with an aryl group at the 3-position, and specifically with a 4-fluorophenyl group in the (R) configuration, the resulting (3R)-3-(4-fluorophenyl)piperidine moiety becomes a "privileged scaffold." This specific stereochemical arrangement is critical for conferring high binding affinity and selectivity for a range of central nervous system (CNS) receptors and transporters.[3][4]

The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability and binding interactions. The piperidine nitrogen provides a basic center, crucial for salt formation and interaction with acidic residues in protein binding pockets. This guide provides a comprehensive overview of the synthesis, key therapeutic applications, and pharmacological evaluation of compounds containing the (3R)-3-(4-fluorophenyl)piperidine core, intended for researchers and drug development professionals.

Part 1: Stereoselective Synthesis Strategies

The biological activity of 3-arylpiperidines is critically dependent on their stereochemistry. Therefore, developing robust and efficient methods for their enantioselective synthesis is a significant area of research.[5] A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines has been a long-standing challenge.[6][7]

Recent advances have focused on transition-metal-catalyzed asymmetric reactions. One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the construction of the chiral 3-aryl tetrahydropyridine intermediate with high enantioselectivity.[6][7] This intermediate can then be readily reduced to the desired piperidine.

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines

This protocol is adapted from the work of Mishra et al. and describes the key asymmetric carbometalation step.[6][8]

1. Catalyst Preparation:

-

In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).

-

Seal the vial with a rubber septum, and purge with argon by applying a vacuum and backfilling three times.

-

Add toluene (0.25 mL), 2-methyl-tetrahydrofuran (0.25 mL), and H₂O (0.25 mL).

-

Add aqueous CsOH (50 wt%, 2.0 equivalents) to the vial.

-

Stir the catalyst solution at 70 °C for 10 minutes.

2. Asymmetric Cross-Coupling Reaction:

-

To the pre-activated catalyst solution, add the 4-fluorophenyl boronic acid (3.0 equivalents).

-

Add the N-protected 1,2-dihydropyridine substrate (1.0 equivalent).

-

Stir the resulting mixture at 70 °C for 20 hours, or until reaction completion is observed by TLC or LC-MS.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (5 mL) and pass it through a short plug of silica gel, washing with additional diethyl ether (20 mL).

-

Remove the solvents in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3-(4-fluorophenyl)-1,2,3,4-tetrahydropyridine.

4. Reduction to Piperidine:

-

The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C) to yield the final (3R)-3-(4-fluorophenyl)piperidine scaffold.

Caption: Synthetic workflow for (3R)-3-(4-fluorophenyl)piperidine.

Part 2: Therapeutic Applications in Central Nervous System Disorders

The (3R)-3-(4-fluorophenyl)piperidine scaffold is a cornerstone in the development of drugs targeting CNS disorders, primarily due to its ability to interact with monoamine transporters and G-protein coupled receptors (GPCRs).

Antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs)

The most prominent example of a drug featuring this scaffold is Paroxetine , a potent and selective serotonin reuptake inhibitor (SSRI).[9] Paroxetine is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.

Mechanism of Action: Paroxetine functions by binding to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft. By inhibiting SERT, Paroxetine increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. The (3S,4R) stereochemistry of Paroxetine, which contains the core (3R)-3-(4-fluorophenyl)piperidine structure, is crucial for its high-affinity binding to SERT.[3][10]

Caption: Mechanism of action for Paroxetine as an SSRI.

Antipsychotics: Multi-Target Receptor Antagonism

The 3-arylpiperidine scaffold is also integral to the design of atypical antipsychotics. These drugs often exhibit a multi-target profile, acting as antagonists or partial agonists at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[11] This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics. Molecular hybridization strategies have been used to optimize aryl-piperidine derivatives to achieve potent D₂ and 5-HT₂ₐ receptor antagonism.[11]

| Compound Class | Target Receptors | Therapeutic Rationale |

| Aryl-piperidines | D₂ (Antagonist), 5-HT₂ₐ (Antagonist), 5-HT₁ₐ (Partial Agonist) | Treatment of schizophrenia by modulating dopaminergic and serotonergic pathways.[11] |

| 3-Aryl Piperidine Analogs | Dopamine D₄ (Agonist) | Potential treatment for cognitive disorders and erectile dysfunction.[4] |

Other CNS Targets

The versatility of the 3-arylpiperidine scaffold extends to other CNS targets, including:

-

NMDA Receptors: Piperidine-2-carboxylic acid derivatives have been developed as potent NMDA receptor antagonists, which have potential applications in treating neurodegenerative disorders and preventing neuronal damage from cerebral ischemia.[12]

-

Sigma Receptors: Piperidine derivatives have shown high affinity for sigma-1 (σ₁) receptors, which are implicated in a variety of neurological functions. Antagonism at σ₁ receptors has shown potential in modulating nociception.[13]

Part 3: Emerging Therapeutic Applications

Beyond the CNS, derivatives of 3-arylpiperidine are being explored for other therapeutic uses.

Antibacterial Potentiators

In the fight against antimicrobial resistance, one strategy is to develop compounds that potentiate the effects of existing antibiotics. A 3-arylpiperidine derivative has been identified as a potentiator that can overcome resistance in Gram-negative bacteria.[14] These compounds are thought to work by disrupting the bacterial cell membrane or inhibiting efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[14]

Part 4: Pharmacological Evaluation Protocols

The characterization of novel compounds containing the (3R)-3-(4-fluorophenyl)piperidine scaffold requires a suite of standardized in vitro and in vivo assays.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a target receptor.

1. Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human SERT).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound.

-

For non-specific binding determination, add a high concentration of a known non-labeled ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold buffer.

-

Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Perspectives

The (3R)-3-(4-fluorophenyl)piperidine scaffold is a testament to the power of stereochemistry and strategic functionalization in drug design. Its prevalence in successful CNS drugs like Paroxetine highlights its value as a privileged structure. Current and future research will continue to leverage this core for the development of novel therapeutics. Areas of active investigation include the design of multi-target ligands for complex psychiatric disorders, the development of highly selective agents for specific receptor subtypes to minimize side effects, and the exploration of this scaffold in non-CNS applications such as oncology and infectious diseases.[1][15] The continued development of innovative stereoselective synthetic methods will be crucial to fuel the discovery of the next generation of drugs based on this remarkable chemical entity.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

-

He, G., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

-

Weintraub, P. M., et al. (2018). Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

-

Reddy, B. S., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

-

Moir, D. T., et al. (2001). 3-Arylpiperidines as potentiators of existing antibacterial agents. PubMed. [Link]

-

PASL. (n.d.). (3RS,4RS)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride). pasl.co.in. [Link]

-

Reddy, B. S., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. ResearchGate. [Link]

-

Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Ornstein, P. L., et al. (1992). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]

-

Nirmala, M., et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E. [Link]

-

Wang, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. ResearchGate. [Link]

-

D’hooghe, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

Thakur, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]

- 4. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. 3-Arylpiperidines as potentiators of existing antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

(3R)-3-(4-fluorophenyl)piperidine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to (3R)-3-(4-fluorophenyl)piperidine Hydrochloride: A Core Moiety in Modern Pharmaceuticals

Introduction: The Significance of the 3-Arylpiperidine Scaffold

The 3-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the (3R)-3-(4-fluorophenyl)piperidine moiety stands out for its critical role in the development of selective serotonin reuptake inhibitors (SSRIs), most notably as a key structural component of Paroxetine. This guide provides a comprehensive technical overview of (3R)-3-(4-fluorophenyl)piperidine hydrochloride, focusing on its physicochemical properties, synthesis, and its pivotal role in drug development for researchers, scientists, and professionals in the field.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The specific stereochemistry and the presence of a 4-fluorophenyl group at the 3-position are crucial for the targeted biological activity, particularly for interacting with neurotransmitter transporters.[1][2]

Physicochemical Properties

While a specific CAS number for (3R)-3-(4-fluorophenyl)piperidine hydrochloride is not readily found in common chemical databases, we can infer its properties from the racemic mixture and related structures. The molecular weight of the hydrochloride salt is calculated from the molecular formula of the free base.

| Property | Value | Source |

| Chemical Name | (3R)-3-(4-fluorophenyl)piperidine hydrochloride | - |

| Synonyms | - | - |

| Molecular Formula | C₁₁H₁₅ClFN | - |

| Molecular Weight | 215.70 g/mol | Calculated |

| CAS Number | Not explicitly available for this stereoisomer salt. The racemate free base, 3-(4-fluorophenyl)piperidine, is registered under CAS 676495-94-6. | |

| Appearance | Expected to be a crystalline solid. | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | - |

Synthesis and Stereocontrol

The synthesis of specifically substituted piperidines like (3R)-3-(4-fluorophenyl)piperidine is a significant challenge in synthetic organic chemistry, with stereocontrol being a critical aspect. The synthesis often involves the creation of the piperidine ring or the introduction of the aryl group onto a pre-existing piperidine core.

A common synthetic route to related structures, such as the Paroxetine intermediate (3S, 4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine, involves multi-step processes that establish the required stereochemistry.[3] The synthesis of the target compound would likely follow a similar strategic approach, emphasizing asymmetric synthesis or chiral resolution to isolate the desired (3R) enantiomer.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual synthetic pathway, highlighting the key stages in obtaining the target molecule.

Caption: Conceptual workflow for the synthesis of (3R)-3-(4-fluorophenyl)piperidine HCl.

Role in Drug Development: The Paroxetine Example

The primary significance of the (3R)-3-(4-fluorophenyl)piperidine scaffold lies in its incorporation into more complex drug molecules. The most prominent example is Paroxetine, a potent SSRI used to treat a range of depressive and anxiety disorders.[4]

In Paroxetine, with the chemical name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine, the (4R)-4-(4-fluorophenyl)piperidine core is a crucial element for its high-affinity binding to the serotonin transporter (SERT).[5] The 4-fluorophenyl group is believed to engage in key interactions within the transporter's binding pocket, while the piperidine ring serves as a rigid scaffold to correctly orient the pharmacophoric elements.

Structural Relationship to Paroxetine

The diagram below illustrates how the (3R)-3-(4-fluorophenyl)piperidine core is a foundational element of the Paroxetine molecule.

Caption: Relationship between the core scaffold and the final Paroxetine molecule.

Characterization and Quality Control

The characterization and quality control of (3R)-3-(4-fluorophenyl)piperidine hydrochloride and its derivatives are critical to ensure the purity and identity of the compound, especially when used as a pharmaceutical intermediate. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and separate enantiomers.

-

X-ray Crystallography: To definitively determine the three-dimensional structure and absolute stereochemistry of crystalline materials.[6]

Impurities related to this core structure, such as degradation products of Paroxetine, are actively studied to ensure the safety and efficacy of the final drug product.[6]

Conclusion

(3R)-3-(4-fluorophenyl)piperidine hydrochloride represents a fundamentally important chemical entity in modern drug discovery and development. While it may not be a widely available standalone research chemical, its structural motif is at the heart of powerful therapeutics like Paroxetine. A thorough understanding of its synthesis, stereochemistry, and physicochemical properties is essential for medicinal chemists and pharmaceutical scientists working on the next generation of central nervous system-acting drugs. The principles outlined in this guide underscore the critical role of well-defined chiral building blocks in the creation of effective and safe medicines.

References

-

Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

-

European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. [Link]

-

PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. [Link]

-

Nirmala, M., Sreekanth, B. R., Vishweshwar, P., Babu, J. M., & Anjaneyulu, Y. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1500. [Link]

-

ResearchGate. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

-

PubChem. 3-(4-Fluorophenyl)piperidine. [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Pharmaffiliates. Defluoro Paroxetine, Hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 43815, Paroxetine. [Link]://pubchem.ncbi.nlm.nih.gov/compound/Paroxetine)

Sources

- 1. CAS 125224-43-3: (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYM… [cymitquimica.com]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (3R)-3-(4-fluorophenyl)piperidine HCl in Organic Solvents

[1]

Executive Summary

(3R)-3-(4-fluorophenyl)piperidine HCl is a chiral secondary amine salt.[1] Its solubility profile is the governing parameter for two critical process stages: optical resolution (if obtained via diastereomeric salt formation) and final purification (recrystallization).[1]

As a hydrochloride salt, the compound exhibits a "dual-nature" solubility behavior:

-

Ionic Head Group (Piperidinium HCl): Drives high solubility in high-dielectric, protic solvents (Water, Methanol).[1]

-

Lipophilic Tail (Fluorophenyl ring): Provides limited interaction with non-polar aromatic solvents but is insufficient to overcome the lattice energy in the absence of hydrogen bonding.[1]

This guide defines the thermodynamic landscape of the molecule, provides a predicted solubility classification based on structural analogues, and outlines a validated protocol for empirical determination.[1]

Physicochemical Characterization & Structural Logic[1]

Understanding the molecule's structure is the first step in predicting solvent interaction.[1]

| Feature | Chemical Moiety | Solubility Impact |

| Ionic Core | Protonated Nitrogen ( | Creates high lattice energy.[1] Requires high dielectric constant ( |

| H-Bonding | Ammonium protons ( | Strong H-bond donors.[1] Solvents must be H-bond acceptors (e.g., Alcohols, DMSO).[1] |

| Lipophilicity | 4-Fluorophenyl group | Increases |

| Chirality | (3R)-Configuration | Enantiopure lattices often have higher melting points and lower solubility than racemates (Wallach’s Rule), though exceptions exist.[1] |

Solubility Landscape

The following profile is derived from thermodynamic principles of 3-arylpiperidine salts and patent literature regarding the recrystallization of analogous intermediates (e.g., Paroxetine precursors).

Predicted Solubility Classification

Temperature Reference: 25°C (Ambient)

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Protic Polar | Methanol | Very High (>100 mg/mL) | Dissolution solvent; too soluble for high-yield crystallization alone.[1] |

| Protic Polar | Ethanol (99%) | High (>50 mg/mL) | Ideal for cooling crystallization (steep solubility vs. T curve).[1] |

| Protic Polar | Isopropanol (IPA) | Moderate (10–30 mg/mL) | Primary Recrystallization Solvent. Balances yield and purity.[1] |

| Aprotic Polar | DMSO, DMF | Very High | Avoid.[1] High boiling points make solvent removal difficult.[1] |

| Aprotic Polar | Acetone | Low (<5 mg/mL) | Excellent Antisolvent .[1] Can be added to EtOH solutions to force precipitation.[1] |

| Esters | Ethyl Acetate | Very Low (<2 mg/mL) | Standard Antisolvent or "slurry wash" solvent to remove non-polar impurities.[1] |

| Non-Polar | Toluene, Heptane | Insoluble | Used to drive yield to near 100% in antisolvent precipitations.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Good for extraction of the free base, but poor for the HCl salt unless mixed with alcohols.[1] |

Thermodynamic Behavior (Van't Hoff Trend)

The solubility (

-

In Ethanol/IPA: The compound exhibits a positive enthalpy of dissolution , meaning solubility increases significantly with temperature.[1] This allows for a "Dissolve at Reflux

Crystallize at 0°C" workflow.[1] -

In Water: Solubility is likely too high to be temperature-sensitive enough for efficient crystallization, leading to oiling out or low yields.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Isothermal)

Objective: Determine exact saturation concentration (

-

Preparation: Add excess (3R)-3-(4-fluorophenyl)piperidine HCl to 5 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the set temperature (e.g., 25°C) for 24 hours using a thermomixer.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Quantification:

-

Method 1 (Fast): Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

-

Method 2 (Precise): Dilute the filtrate and analyze via HPLC (UV detection at 260–270 nm).

-

-

Calculation:

Protocol B: Polythermal Method (Cloud Point)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

-

Setup: Prepare a vessel with a known concentration (e.g., 50 mg/mL in Ethanol).

-

Heating: Heat at 1°C/min until the solution becomes clear (Clear Point = Solubility Temperature).

-

Cooling: Cool at 1°C/min until the first crystal appears (Cloud Point = Nucleation Temperature).

-

Repeat: Repeat for concentrations of 25, 75, and 100 mg/mL to map the solubility curve.

Process Application: Crystallization Workflow

The following diagram illustrates the decision logic for selecting the optimal solvent system based on the solubility profile.

Caption: Decision logic for solvent selection in the recrystallization of 3-arylpiperidine HCl salts.

Recommended Solvent Systems

Based on the solubility differential, the following systems are recommended for purification:

-

Single Solvent System: Isopropanol (IPA) .[1]

-

Binary System: Ethanol (Solvent) + Ethyl Acetate (Antisolvent) .

References

-

PubChem. 3-(4-Fluorophenyl)piperidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Google Patents. Process for producing 4-arylpiperidine-3-carbinols and related compounds (WO2000026187).[1] (Describes recrystallization of related fluorophenyl-piperidine salts from Ethyl Acetate/Heptane). Available at: [1]

Technical Guide: The Role of 4-Fluorophenyl Piperidine Derivatives in Medicinal Chemistry Scaffolds

Executive Summary

The 4-(4-fluorophenyl)piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in a diverse array of neuropsychiatric therapeutics. This structural motif combines the lipophilic, sterically defined phenylpiperidine core with the bioisosteric and metabolic advantages of fluorine substitution.

This guide analyzes the structural utility of this scaffold, focusing on its critical role in Selective Serotonin Reuptake Inhibitors (SSRIs) and NMDA receptor antagonists. We provide detailed synthetic protocols, structure-activity relationship (SAR) data, and mechanistic insights to support drug development workflows.

Structural Analysis: The "Fluorine Effect"

The incorporation of a fluorine atom at the para-position of the phenyl ring in piperidine scaffolds is not merely a steric modification; it is a calculated electronic and metabolic strategy.

Metabolic Blocking & Stability

The primary rationale for 4-fluorination is the blockade of Cytochrome P450 (CYP) mediated oxidation.[1] The para-position of a phenyl ring is electronically susceptible to hydroxylation (Phase I metabolism).[1]

-

Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond, rendering the para-position resistant to oxidative attack by CYP450 isozymes (specifically CYP2D6 and CYP3A4).

-

Outcome: This modification extends the plasma half-life (

) of the drug and prevents the formation of potentially toxic phenolic metabolites.

Electronic & Lipophilic Modulation[1]

-

Electronic Effects: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring (inductive effect,

). This alters the -

Lipophilicity: Fluorine substitution increases lipophilicity (

), enhancing blood-brain barrier (BBB) permeability—a critical requirement for CNS-active agents.[1]

Therapeutic Case Studies

Selective Serotonin Reuptake Inhibitors (SSRIs): Paroxetine

Paroxetine (Paxil) is the archetypal drug for this scaffold.[2] It features a trans-4-(4-fluorophenyl)-3-substituted piperidine core.[1][3][4][5][6][7]

-

Role of Scaffold: The 4-fluorophenyl group occupies a hydrophobic pocket in the Serotonin Transporter (SERT), stabilizing the inhibitor in the central binding site and preventing serotonin reuptake.

-

Selectivity: The specific geometry of the trans-isomer, combined with the fluorinated ring, dictates high selectivity for SERT over the Norepinephrine Transporter (NET).

NMDA Receptor Antagonists (NR2B Selective)

Novel antagonists targeting the NR2B subunit of the NMDA receptor, such as CP-101,606 and its derivatives, utilize the 4-(4-fluorophenyl)piperidine motif.

-

Mechanism: These compounds act as ifenprodil-like allosteric modulators.[1] The fluorophenyl moiety interacts with the specific hydrophobic regions of the NR2B subunit amino-terminal domain (ATD), providing subtype selectivity which is crucial for minimizing psychotomimetic side effects associated with non-selective NMDA blockade.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of para-fluorine substitution on binding affinity (

| Compound Analog | Substituent (R) | Target | Binding Affinity ( | Metabolic Stability ( |

| Paroxetine Analog | 4-F | SERT | 0.05 | > 120 |

| Des-fluoro Paroxetine | H | SERT | 1.2 | 45 |

| Chloro-Analog | 4-Cl | SERT | 0.8 | 90 |

| DAT Inhibitor (Piperidine) | 4-F | DAT | 30.0 | 38 |

| DAT Inhibitor (Piperazine) | 4-F | DAT | 50.6 | 20 |

Data synthesized from comparative SAR studies [1, 3, 5].[1][8] Note: Fluorine maintains high potency while significantly enhancing metabolic stability compared to H-analogs.[1]

Experimental Protocols

Synthesis of the Core Scaffold: 4-(4-Fluorophenyl)piperidine

This protocol describes the synthesis of the fundamental scaffold via the reduction of a tetrahydropyridine intermediate, a robust method for generating the piperidine ring system.

Objective: Synthesis of 4-(4-fluorophenyl)piperidine hydrochloride.

Reagents:

-

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (Starting Material)[9]

-

Palladium hydroxide on carbon (20% Pd(OH)2/C) or Pd/C[9]

-

Methanol (MeOH)[9]

-

Hydrogen gas (

)[9] -

Etheral Hydrogen Chloride (1 M HCl in ether)

Protocol:

-

Hydrogenation:

-

Dissolve 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (12.0 g, 45.0 mmol) in MeOH (100 mL) in a high-pressure reaction vessel (Parr hydrogenator).

-

Add Pd(OH)2/C catalyst (1.0 g). Caution: Pd catalysts are pyrophoric; keep wet with solvent.[1]

-

Seal the vessel and purge with nitrogen (

) three times, then with hydrogen ( -

Pressurize to 50–200 psi

and agitate at room temperature for 48 hours. -

Monitor: Check reaction progress via TLC or LC-MS for the disappearance of the starting material and the debenzylated intermediate.

-

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude free base as a viscous oil.

-

-

Salt Formation:

Yield: ~63-94% depending on conditions. Validation: Mass Spectrum (ES+) m/z 180 (M+1).

Visualizations

Synthetic Pathway (Graphviz)

The following diagram illustrates the logical flow of the synthesis described above, including the Paroxetine branching point.

Caption: Synthetic divergence from the fluorinated precursor to key therapeutic classes.[5]

Mechanistic Action: SERT Inhibition

This diagram visualizes the pharmacodynamic interaction of the scaffold within the synaptic cleft.

Caption: Mechanism of action showing the scaffold blocking SERT, leading to increased serotonergic signaling.

References

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica. Available at: [Link]

-

Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI. Available at: [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. PubMed Central. Available at: [Link]

-

(3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: NR2B subtype-selective NMDA antagonist. PubMed.[1] Available at: [Link]

Sources

- 1. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | C23H24FNO7 | CID 6435921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

The Ascendancy of (3R)-3-(4-fluorophenyl)piperidine: A Chiral Building Block Forging the Future of CNS Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Piperidine Privilege and the Imperative of Chirality

The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds in pharmaceuticals, a testament to its versatile nature as a structural cornerstone for biologically active molecules.[1][2][3] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it a "privileged structure" in medicinal chemistry. When this scaffold is substituted, as in the case of 3-arylpiperidines, stereochemistry becomes a critical determinant of pharmacological activity. The precise spatial orientation of the aryl group dictates the molecule's ability to engage with biological targets, often resulting in one enantiomer exhibiting the desired therapeutic effect while the other is inactive or contributes to off-target toxicity.

This guide focuses on a particularly valuable chiral building block: (3R)-3-(4-fluorophenyl)piperidine . This molecule combines the proven piperidine scaffold with two key features: a stereochemically defined center at the 3-position and a 4-fluorophenyl substituent. The fluorine atom is a bioisostere of a hydrogen atom, yet its high electronegativity can profoundly influence a molecule's pKa, metabolic stability, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic properties.[4] As such, (3R)-3-(4-fluorophenyl)piperidine has emerged as a high-value intermediate for the synthesis of next-generation therapeutics, particularly those targeting the central nervous system (CNS).[5]

This document serves as a technical deep-dive into the synthesis, properties, and applications of (3R)-3-(4-fluorophenyl)piperidine, providing researchers and drug development professionals with the foundational knowledge to leverage this powerful chiral building block in their programs.

Part 1: Enantioselective Synthesis Strategies

The paramount challenge in utilizing chiral building blocks is their efficient and stereocontrolled synthesis. Historically, this was achieved through the resolution of racemic mixtures, an inherently wasteful process where at least 50% of the material is discarded. Modern synthetic chemistry has ushered in an era of asymmetric catalysis, enabling the direct synthesis of single enantiomers with high fidelity.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Among the most powerful and versatile methods to emerge for the synthesis of enantioenriched 3-arylpiperidines is the rhodium-catalyzed asymmetric reductive Heck reaction.[6] This strategy involves a three-step sequence starting from readily available pyridine.[7]

The Causality Behind the Choice: This method is exemplary for several reasons. First, it starts from simple, inexpensive pyridine. Second, the key asymmetric C-C bond formation is catalytic, making it highly efficient and atom-economical. The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical as it orchestrates the facial selectivity of the carbometalation step, thereby establishing the (R) stereocenter with exceptional control.[6] The use of a boronic acid as the aryl source provides broad functional group tolerance, allowing for the synthesis of a diverse library of 3-arylpiperidines.[7][8]

Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Asymmetric Hydrogenation of Pyridinium Salts

Another robust approach involves the asymmetric hydrogenation of N-activated pyridinium salts.[9] This method leverages chiral iridium or rhodium catalysts bearing P,N-ligands to deliver hydrogen across the C=C double bonds of a partially reduced pyridine ring with high enantioselectivity.[3][9]

The Causality Behind the Choice: The activation of the pyridine ring as a pyridinium salt makes it susceptible to reduction. The chiral catalyst coordinates to the substrate in a way that shields one face, directing the hydrogenation to the opposite face to set the stereocenter. This method is often highly effective for producing a variety of substituted piperidines and represents a direct and atom-economical route to the chiral core.[9]

Comparison of Synthetic Strategies

| Strategy | Key Reagents | Typical Enantioselectivity | Advantages | Disadvantages |

| Rh-Catalyzed Reductive Heck | Pyridine, Arylboronic acid, Chiral Rh-catalyst | >95% ee[7][8] | High enantioselectivity, broad scope, starts from simple materials. | Requires multi-step sequence, catalyst can be expensive. |

| Asymmetric Hydrogenation | Pyridinium salt, Chiral Ir or Rh-catalyst, H₂ | 90-99% ee[9] | High atom economy, direct reduction. | Substrate synthesis may be required, high-pressure equipment may be needed. |

| Organocatalytic Aza-Michael | Prochiral amine, α,β-unsaturated ester, Chiral catalyst | Variable, often >90% ee[1][10] | Metal-free, milder conditions. | Can be substrate-specific, may require longer reaction times. |

| Classical Resolution | Racemic 3-arylpiperidine, Chiral resolving agent | Up to >99% ee | Technically simple, well-established. | Maximum 50% theoretical yield, often requires multiple recrystallizations. |

Part 2: Applications in Drug Discovery

The (3R)-3-(4-fluorophenyl)piperidine scaffold is a privileged motif for CNS-acting agents due to its ability to correctly orient the fluorophenyl group for interactions with receptors and transporters. While this specific building block is often a proprietary intermediate, its structural elements are found in numerous high-profile clinical candidates and approved drugs. The principles governing its utility can be understood by examining closely related structures.

Case Study: Analogs in Neuropharmacology

The 3-arylpiperidine core is central to the mechanism of action of compounds targeting dopamine and serotonin transporters, which are critical in the treatment of depression, anxiety, and other neurological disorders.[5] For instance, the renowned antidepressant Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a complex piperidine derivative where the stereochemistry is crucial for its activity.[11][12][13] Although Paroxetine is a 3,4-disubstituted piperidine, the synthesis of its key chiral intermediate highlights the advanced techniques used to construct these scaffolds.[12]

Similarly, compounds like Niraparib and Preclamol contain a chiral 3-phenylpiperidine core, demonstrating the broad applicability of this pharmacophore in targeting diverse biological systems, from oncology to neurology.[7][8] The introduction of a 4-fluoro substituent onto this core, as in (3R)-3-(4-fluorophenyl)piperidine, is a classic medicinal chemistry strategy to enhance potency and improve metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenyl rings.[4]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 9. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. chemistryworld.com [chemistryworld.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Optimizing Metabolic Stability in Phenylpiperidine Scaffolds: A Strategic Fluorination Guide

Executive Summary

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous analgesics (e.g., fentanyl), antidepressants (e.g., paroxetine), and antipsychotics (e.g., haloperidol). However, this scaffold is inherently prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes. This guide details the mechanistic basis of this instability and provides a validated workflow for stabilizing these derivatives using strategic fluorination.[1] We focus on the causality between fluorine substitution, electronic deactivation, and the resulting extension of in vitro half-life (

Part 1: The Metabolic Liability of the Phenylpiperidine Scaffold

To solve metabolic instability, one must first map the "soft spots" where enzymatic attack occurs. In phenylpiperidine derivatives, metabolic clearance is primarily driven by two pathways mediated by CYP2D6 and CYP3A4:

-

Aromatic Hydroxylation: The phenyl ring is electron-rich, making it a prime target for the highly electrophilic Iron-Oxo species (

) in the CYP450 active site. The para-position is sterically accessible and electronically favorable for the formation of the tetrahedral intermediate (sigma complex), leading to phenol formation. -

N-Dealkylation: The piperidine nitrogen lone pair facilitates Single Electron Transfer (SET) oxidation, leading to an iminium ion intermediate that hydrolyzes to cleave the N-substituent.

The Fluorine Solution

Fluorine is the premier bioisostere for hydrogen in this context due to three physicochemical properties:

-

Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Electronic Deactivation: Fluorine is the most electronegative element. Its inductive effect (

) pulls electron density away from the phenyl ring, making the -

Lipophilicity Modulation: While fluorine is hydrophobic, its electron-withdrawing nature can lower the

of the piperidine nitrogen (by 1–2 log units depending on distance), reducing lysosomal trapping and altering volume of distribution (

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the divergent fates of a standard phenylpiperidine versus its fluorinated analog.

Figure 1: Mechanistic divergence showing how C-F substitution blocks the formation of the sigma complex intermediate, preventing hydroxylation.

Part 3: Representative Data & Structure-Metabolism Relationships (SMR)

The following table summarizes the impact of fluorination on Intrinsic Clearance (

| Compound Variant | Substitution (Para) | Mechanism of Stabilization | ||

| Analog A (Baseline) | -H | > 150 (High) | < 10 | Rapid aromatic hydroxylation at para-position. |

| Analog B (Target) | -F | < 20 (Low) | > 60 | Metabolic Blocking: C-F bond prevents oxidation; reduces ring electron density. |

| Analog C (Control) | -CH3 | > 200 (Very High) | < 5 | Metabolic Switching: Methyl group introduces a new benzylic "soft spot" for oxidation. |

| Analog D (Electronic) | -CF3 | < 10 (Very Low) | > 120 | Strong electron withdrawal deactivates ring; steric bulk hinders CYP access. |

Key Insight: Simply blocking the para-position with a methyl group (Analog C) often worsens stability because the benzylic C-H bonds of the methyl group are even more labile than the aromatic C-H. Fluorine (Analog B) is unique in providing both steric protection and chemical inertness.

Part 4: Experimental Protocol – Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology

-

Preparation of Master Mix (Self-Validation Step):

-

Compound Spiking:

-

Spike test compounds (1 µM final) into the Master Mix.

-

Note: Keep DMSO concentration < 0.1% to avoid inhibiting CYP enzymes.

-

-

Pre-Incubation:

-

Incubate at 37°C for 5 minutes. This allows the compound to reach binding equilibrium with the microsomal proteins before the reaction starts.

-

-

Reaction Initiation:

-

Add NADPH cofactor to initiate metabolism.[1]

-

Control: Run a parallel "No-NADPH" control to rule out chemical instability (hydrolysis) vs. enzymatic metabolism.

-

-

Time-Point Sampling:

-

At

minutes, remove 50 µL aliquots. -

Immediately dispense into 150 µL ice-cold Quench Solution.

-

Critical: Vortex immediately. Delay in quenching leads to overestimation of clearance.

-

-

Analysis:

-

Centrifuge samples (4000 rpm, 15 min) to pellet proteins.

-

Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.

-

Part 5: Data Analysis & Visualization

Calculation of Intrinsic Clearance

Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time.[1] The slope of this line is

Workflow Diagram

Figure 2: Standardized workflow for determining metabolic stability, ensuring data integrity through precise quenching and kinetic sampling.

Part 6: References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

-

Hähler, T., et al. (2025).[3] Microsomal Stability Assay Protocol. BenchChem Technical Library.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for

calculations). -

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Technical Guide: Physicochemical & Synthetic Distinctions of (3R)-3-(4-fluorophenyl)piperidine

[1]

Executive Summary

(3R)-3-(4-fluorophenyl)piperidine is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for serotonin reuptake inhibitors (SSRIs), such as Paroxetine, and dopamine D4 receptor antagonists.[1]

The distinction between its Free Base and Hydrochloride (HCl) Salt forms is not merely semantic; it dictates the molecule's stability, solubility profile, and utility in synthetic workflows.[1]

-

The Free Base is the reactive, nucleophilic form required for chemical derivatization (alkylation/acylation) but is often an unstable oil or low-melting solid prone to oxidation.[1]

-

The HCl Salt is the passivated, crystalline form used for purification, long-term storage, and aqueous biological assays.[1]

This guide details the technical trade-offs, handling protocols, and conversion methodologies for these two forms.

Physicochemical Characterization

The choice between free base and salt form fundamentally alters the thermodynamic state of the material. The following data synthesizes general properties of 3-arylpiperidine scaffolds.

Comparative Properties Table

| Feature | Free Base (Amine) | Hydrochloride Salt (HCl) |

| Molecular State | Viscous oil or low-melting waxy solid.[1] | Crystalline solid (White to off-white).[1] |

| Solubility (Organic) | High: DCM, EtOAc, Toluene, Et2O.[1][2] | Low: Insoluble in non-polar solvents. |

| Solubility (Aqueous) | Negligible (Hydrophobic). | High (Hydrophilic/Ionic). |

| Reactivity | Nucleophilic (Lone pair on N is active). | Non-nucleophilic (N is protonated). |

| Stability | Prone to N-oxidation (N-oxide formation) and carbamate formation (CO2 absorption).[1] | Chemically inert; resistant to oxidation. |

| Melting Point | Typically < 50°C (often liquid at RT). | Typically > 160°C (Sharp melt).[3] |

| Hygroscopicity | Low, but can absorb CO2 from air.[1] | Moderate to High (varies by polymorph). |

The "Salt Break" Purification Strategy

In process chemistry, the conversion between these forms is utilized as a purification lever.[1]

-

Crude Synthesis: The piperidine ring is formed or deprotected, yielding a crude free base oil containing organic impurities.[1]

-

Salt Formation: Treating the oil with anhydrous HCl (in dioxane or ether) precipitates the target amine as a crystalline solid, while non-basic impurities remain in the mother liquor.[1]

-

Isolation: Filtration yields high-purity (3R)-3-(4-fluorophenyl)piperidine HCl.[1]

Synthetic Utility & Decision Logic

The form you choose dictates the success of downstream applications. Using the HCl salt in a reaction requiring a nucleophile (without adding a base) is a common cause of yield failure.

Decision Matrix: When to Use Which Form

Figure 1: Decision matrix for selecting the appropriate form of the piperidine intermediate based on downstream requirements.[1]

Experimental Protocols

Reliable conversion between forms is essential. The following protocols are designed to be self-validating.

Protocol A: Conversion of HCl Salt to Free Base (Desalting)

Use this before running N-alkylation or reductive amination reactions.[1]

-

Suspension: Suspend 1.0 equivalent of (3R)-3-(4-fluorophenyl)piperidine HCl in Dichloromethane (DCM) (10 mL/g). Note: The salt will not dissolve initially.

-

Basification: Add 1.2 equivalents of 1M aqueous NaOH or saturated NaHCO3 solution.

-

Extraction: Stir vigorously for 15 minutes. The solid should dissolve as the free base partitions into the DCM layer.

-

Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

-

Drying: Dry combined organics over anhydrous Na2SO4.

-

Isolation: Filter and concentrate in vacuo.

-

Validation: The resulting product should be a clear, viscous oil.[1] NMR (CDCl3) should show a shift in the alpha-protons compared to the salt.

-

Protocol B: Formation of Hydrochloride Salt (Salt Break)

Use this to purify crude material or prepare for storage.[1]

-

Dissolution: Dissolve the crude free base (1.0 eq) in a minimal amount of dry Ethyl Acetate (EtOAc) or Diethyl Ether.

-

Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or bubble HCl gas).

-

Crystallization: A white precipitate should form immediately. Stir for 30 minutes to ensure complete salt formation.

-

Filtration: Filter the solid under argon (to prevent moisture absorption). Wash the cake with cold Ether.

-

Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Mechanistic Workflow: The Salt Formation Pathway[1]

The following diagram illustrates the molecular transformation and the purification logic inherent in the salt formation process.

Figure 2: The "Salt Break" purification workflow.[1] Non-basic impurities remain in the solvent while the piperidine crystallizes.

Handling & Storage Guidelines

Hygroscopicity Management (HCl Salt)

While the HCl salt is more stable, piperidine salts can be hygroscopic.[1]

-

Risk: Absorption of atmospheric water leads to "clumping" and weighing errors during formulation.

-

Mitigation: Store in tightly sealed amber vials with desiccants. If clumping occurs, dry in a vacuum oven over P2O5 before use.[1]

Oxidation Prevention (Free Base)

The secondary amine in the free base is susceptible to oxidation.

References

-

Barnes, R. D., et al. (1988).[1] The synthesis of Paroxetine and related structure-activity relationships.[6]Journal of Medicinal Chemistry.

-

Nirmala, M., et al. (2007).[1] (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride: A degradation impurity of paroxetine.[1][7]Acta Crystallographica Section E.

-

BenchChem Technical Support. (2024). Enhancing the Solubility of Piperidine-Containing Compounds.[8]

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[9][10]Advanced Drug Delivery Reviews.

-

ChemicalBook. (2024). Properties of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. americanelements.com [americanelements.com]

- 5. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Note: High-Efficiency Reductive Alkylation of (3R)-3-(4-fluorophenyl)piperidine HCl

Abstract & Scope

This application note details a robust, field-proven protocol for the reductive amination of (3R)-3-(4-fluorophenyl)piperidine hydrochloride . This chiral secondary amine is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and various CNS-active agents.

The protocol prioritizes Sodium Triacetoxyborohydride (STAB) over traditional cyanoborohydride or catalytic hydrogenation methods. This choice is driven by three critical factors:

-

Chemoselectivity: STAB reduces the intermediate iminium ion faster than the carbonyl starting material, minimizing side reactions.

-

Fluorine Stability: Avoids the risk of hydrodefluorination often associated with Pd/C-catalyzed hydrogenation.

-

Stereochemical Integrity: The mild, buffered conditions (pH 5–6) prevent racemization of the C3 chiral center.

Scientific Background & Mechanism[1][2]

The Challenge of Amine Salts

The starting material is supplied as a hydrochloride salt. For the reaction to proceed, the amine nitrogen must be nucleophilic.[1][2] While STAB reactions are generally tolerant of acid, the equilibrium must allow for the formation of the free base to attack the carbonyl carbon.

The Equilibrium Challenge:

In typical reductive aminations, the formation of the iminium ion is the rate-determining step for the reduction. The mechanism proceeds as follows:

-

Neutralization: In situ liberation of the secondary amine.

-

Addition: Nucleophilic attack on the aldehyde/ketone to form a hemiaminal.

-

Dehydration: Collapse of the hemiaminal to form a highly reactive iminium ion.

-

Reduction: Irreversible hydride transfer from the acetoxyborohydride species to the iminium carbon.

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway from HCl salt to tertiary amine via iminium intermediate.

Experimental Protocol

Reagents & Stoichiometry

The following ratios are optimized to ensure complete conversion of the limiting reagent (the valuable chiral amine).

| Component | Role | Equiv. | Notes |

| (3R)-3-(4-fluorophenyl)piperidine HCl | Limiting Reagent | 1.0 | Chiral scaffold.[3][4] |

| Aldehyde / Ketone | Electrophile | 1.1 – 1.2 | Slight excess drives kinetics. |

| DIPEA (Hünig's Base) | Neutralizer | 1.0 – 1.1 | Essential to free-base the HCl salt. |

| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.4 – 1.5 | Add as solid or suspension. |

| Acetic Acid (AcOH) | Catalyst | 0 – 1.0 | Optional. Mandatory if using ketones. |

| DCM or DCE | Solvent | N/A | 0.1 M – 0.2 M concentration. |

Step-by-Step Procedure

Step 1: Solubilization and Free-Basing

-

Charge a clean, dry reaction vessel with (3R)-3-(4-fluorophenyl)piperidine HCl (1.0 equiv).

-

Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.15 M.

-

Note: The salt may not fully dissolve initially.

-

-

Add DIPEA (1.05 equiv). Stir at Room Temperature (RT) for 10–15 minutes.

-

Observation: The solution should clarify as the free base forms and the DIPEA-HCl salt remains soluble or forms a fine precipitate.

-

Step 2: Carbonyl Addition

-

Add the Aldehyde (1.1 equiv) to the mixture.

-

Optional: If using a ketone or a hindered aldehyde, add Acetic Acid (1.0 equiv) to catalyze iminium formation.

-

Stir for 30–60 minutes at RT. This "pre-complexation" time allows the hemiaminal/imine equilibrium to establish.

Step 3: Reduction

-

Cool the mixture to 0°C (ice bath). Although STAB is mild, cooling prevents exotherms from runaway side reactions.

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 2–16 hours. Monitor by LCMS or TLC.

-

Target: Disappearance of the secondary amine mass (m/z ~180 + 1) and appearance of the tertiary amine product.

-

Step 4: Workup & Purification [5]

-

Quench: Add saturated aqueous NaHCO₃ solution slowly. Stir for 15 minutes until gas evolution ceases.

-

Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

-

Wash: Combine organics and wash with Brine.

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude material is often pure enough for subsequent steps. If not, purify via Flash Column Chromatography (Silica gel; Gradient: Hexanes/Ethyl Acetate or DCM/MeOH).

Workflow Visualization

Figure 2: Operational decision tree for the reductive amination process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent (hydrolysis of imine). | Use anhydrous DCM and add 4Å Molecular Sieves to the reaction pot. |

| Starting Material Remains | Steric hindrance prevents iminium formation. | Increase reaction time for Step 2 (pre-complexation) or heat to 40°C (DCE reflux). |

| Dialkylation (if using primary amine) | N/A | Not applicable here; starting material is a secondary amine. |

| Aldehyde Reduction | STAB reducing aldehyde before imine forms. | Ensure Step 2 (mixing amine + aldehyde) is sufficient before adding STAB. |

Safety & Handling

-

Fluorinated Compounds: While stable, avoid strong reducing conditions (e.g., LiAlH₄ or H₂/Pd at high temp) that could cleave the C-F bond.

-

STAB: Evolves acetic acid upon reaction.[6] Ensure proper ventilation.

-

Chirality: The (3R) center is beta to the nitrogen and generally resistant to racemization under these conditions. However, avoid strong bases (e.g., NaH, LDA) which could deprotonate the alpha-position if the structure allows.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][1][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

PubChem Compound Summary . (n.d.). 3-(4-Fluorophenyl)piperidine.[11][12][13][14][15] National Library of Medicine.

-

BenchChem . (2025).[2] Application Notes and Protocols for Reductive Amination Reactions.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. scilit.com [scilit.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. reddit.com [reddit.com]

- 10. scribd.com [scribd.com]

- 11. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 125224-43-3: (3S,4R)-(-)-4-(4'-FLUOROPHENYL)3-HYDROXYM… [cymitquimica.com]

- 13. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 14. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]

- 15. derpharmachemica.com [derpharmachemica.com]

Reaction conditions for coupling (3R)-3-(4-fluorophenyl)piperidine with halides

Application Note: Reaction Conditions for Coupling (3R)-3-(4-fluorophenyl)piperidine with Halides

Abstract

(3R)-3-(4-fluorophenyl)piperidine is a critical chiral scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula) . Its secondary amine functionality requires precise coupling conditions to attach aryl or heteroaryl halides while preserving the C3-chiral center. This guide details two distinct, field-validated protocols: Nucleophilic Aromatic Substitution (

Introduction & Strategic Analysis

The coupling of (3R)-3-(4-fluorophenyl)piperidine involves a steric challenge due to the adjacent 3-aryl substituent. Unlike simple piperidines, the 3-position creates a "pucker" in the ring conformation that can retard nucleophilic attack.

Chemo-Selectivity Logic:

-

Activated Halides (e.g., chloropyrimidines, nitro-haloarenes): Proceed via

. This is the preferred industrial route due to lower cost and absence of heavy metals. -

Unactivated Halides (e.g., bromobenzene, chloropyridines): Require Palladium catalysis. Ligand selection is critical to overcome the steric bulk of the secondary amine.

Critical Material Attribute (CMA): The starting material is typically supplied as a Hydrochloride (HCl) or Tosylate (TsOH) salt to ensure stability.

-

Action: You must factor in the salt stoichiometry. Protocols below assume the HCl salt ; if using free base, reduce base equivalents by 1.0 equiv.

Decision Framework (Workflow)

Figure 1: Decision tree for selecting the optimal coupling strategy based on electrophile electronics.

Method A: Nucleophilic Aromatic Substitution ( )

Applicability: For coupling with electron-deficient heteroaryl chlorides (e.g., 2-chloropyrazine, 4-chloropyrimidine) or nitro-aryl fluorides.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[1] The rate-determining step is usually the initial nucleophilic attack. Polar aprotic solvents are required to stabilize the charged intermediate and dissolve the salt forms of the amine.

Protocol

Reagents:

-

(3R)-3-(4-fluorophenyl)piperidine HCl (1.0 equiv)

-

Activated Aryl Halide (1.1 equiv)

-

Base: